1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
Overview
Description
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid is an organic compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . This compound is characterized by a piperidine ring substituted with a benzyloxycarbonyl group at the nitrogen atom and a carboxylic acid group at the 4-position . It is commonly used in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
This compound is often used as a building block in the synthesis of various pharmaceuticals , suggesting that its targets may vary depending on the final product.
Biochemical Pathways
It has been used as a reactant for the synthesis of various compounds, including orally bioavailable p2y12 antagonists for inhibition of platelet aggregation . Therefore, it may indirectly influence biochemical pathways related to platelet aggregation.
Pharmacokinetics
Its physical properties such as molecular weight (26329 g/mol) and LogP (166) suggest that it may have reasonable bioavailability .
Preparation Methods
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid can be synthesized through several routes. One common method involves the reaction of isonipecotic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Chemical Reactions Analysis
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: The compound finds applications in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid can be compared with similar compounds such as:
- 1-[(Benzyloxy)carbonyl]piperidine-4-carboxamide
- 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylate
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications .
Properties
IUPAC Name |
1-phenylmethoxycarbonylpiperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(17)12-6-8-15(9-7-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTPNQRAHXRPMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10314-98-4 | |
Record name | 1-Carbobenzoxy-4-piperidinecarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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